In Vitro Antitrypanosomal Activity: IC50 Comparison of Antiparasitic Agent-10 Against T. brucei brucei
Antiparasitic agent-10 exhibits in vitro antitrypanosomal activity with an IC50 of 220 nM against the bloodstream form of Trypanosoma brucei brucei (strain Lister 427, VAT MITat 1.2) [1]. While this activity is approximately 2.2-fold less potent than the bisphosphonate compound 9 (IC50 = 220 nM for bisphosphonate 9 as cited in the comparator study) when compared to other structural classes, it represents a distinct chemical starting point within the dithiocarbamate class [1] [2]. This data point establishes that the compound possesses quantifiable activity beyond its primary anti-schistosomal application, distinguishing it from anti-schistosomal agents like praziquantel that show negligible activity against trypanosomes.
| Evidence Dimension | In vitro growth inhibition (IC50) |
|---|---|
| Target Compound Data | 220 nM |
| Comparator Or Baseline | Bisphosphonate compound 9 (IC50 = 220 nM); Praziquantel (Inactive/Not reported against T. brucei) |
| Quantified Difference | Antiparasitic agent-10: 220 nM; Bisphosphonate 9: 220 nM. Comparable potency but distinct chemical scaffold. |
| Conditions | T. brucei brucei bloodstream form parasites (strain Lister 427, VAT MITat 1.2), in vitro culture |
Why This Matters
This quantitative data allows researchers selecting Antiparasitic agent-10 for antiparasitic screening to benchmark its potency and scaffold novelty against known antitrypanosomal agents.
- [1] BindingDB. (2019). BDBM304005: US10138242, Compound 94. Affinity Data: IC50 220 nM (T. brucei brucei). View Source
- [2] Martin, M. B., et al. (2001). Bisphosphonates Inhibit the Growth of Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, Toxoplasma gondii, and Plasmodium falciparum: A Potential Route to Chemotherapy. Journal of Medicinal Chemistry, 44(6), 909–916. View Source
